molecular formula C14H10ClN3O B15341441 1,3-Dihydro-7-chloro-5-phenyl-2H-1,3,4-benzotriazepin-2-one CAS No. 2855-58-5

1,3-Dihydro-7-chloro-5-phenyl-2H-1,3,4-benzotriazepin-2-one

Cat. No.: B15341441
CAS No.: 2855-58-5
M. Wt: 271.70 g/mol
InChI Key: OGYKKDONUSFVPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Benzotriazepin-2-one can be synthesized through various methods. One common approach involves the cyclization of o-amino phenyl hydrazones with bis(trichloromethyl)carbonate (BTC) under specific conditions . Another method includes the cyclocondensation of benzohydrazides derived from the reaction of N-methyl-isatoic anhydride with phenyl hydrazine and isonicotinic acid hydrazide, followed by treatment with formaldehyde and aromatic aldehydes in an acidic medium .

Industrial Production Methods

While specific industrial production methods for 1,3,4-benzotriazepin-2-one are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Benzotriazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3,4-Benzotriazepin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,4-benzotriazepin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a selective modulator of vasopressin II receptors, distinguishing between the effects of endogenous cyclic peptide ligands . This modulation involves the mimicry of specific peptide sequences, leading to selective signaling and regulation of biological activities.

Comparison with Similar Compounds

1,3,4-Benzotriazepin-2-one can be compared with other similar compounds, such as:

The uniqueness of 1,3,4-benzotriazepin-2-one lies in its specific structural features and its ability to act as a constrained amino amide surrogate, making it valuable in the study of peptide turn secondary structures and selective receptor modulation.

Properties

CAS No.

2855-58-5

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

7-chloro-5-phenyl-1,3-dihydro-1,3,4-benzotriazepin-2-one

InChI

InChI=1S/C14H10ClN3O/c15-10-6-7-12-11(8-10)13(17-18-14(19)16-12)9-4-2-1-3-5-9/h1-8H,(H2,16,18,19)

InChI Key

OGYKKDONUSFVPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)NC3=C2C=C(C=C3)Cl

Origin of Product

United States

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